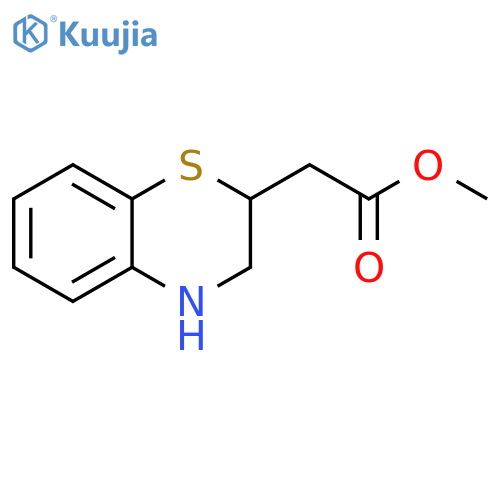

Cas no 866366-62-3 (2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester)

2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester

- SCHEMBL13873952

- 866366-62-3

- methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

- EN300-6509688

- AKOS026740676

-

- インチ: InChI=1S/C11H13NO2S/c1-14-11(13)6-8-7-12-9-4-2-3-5-10(9)15-8/h2-5,8,12H,6-7H2,1H3

- InChIKey: GXZOTEFRGQIGOF-UHFFFAOYSA-N

計算された属性

- 精确分子量: 223.06669983g/mol

- 同位素质量: 223.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 63.6Ų

2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6509688-0.1g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 0.1g |

$640.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-5.0g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 5g |

$2110.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-0.5g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 0.5g |

$699.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-0.25g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 0.25g |

$670.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-10.0g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 10g |

$3131.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-2.5g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 2.5g |

$1428.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-1.0g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 1g |

$728.0 | 2023-05-29 | ||

| Enamine | EN300-6509688-0.05g |

methyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |

866366-62-3 | 0.05g |

$612.0 | 2023-05-29 |

2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl esterに関する追加情報

Introduction to 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester (CAS No. 866366-62-3)

2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester, identified by its CAS number 866366-62-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiazine class, a structural motif known for its broad spectrum of biological activities. The presence of the acetic acid methyl ester functionality enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The benzothiazine core is a fused ring system consisting of a benzene ring and a thiazole ring, which is linked at the 1 and 4 positions. This unique structure imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. In recent years, benzothiazine derivatives have been extensively studied for their potential applications in drug discovery, particularly due to their ability to modulate various enzymatic and receptor systems.

One of the most compelling aspects of 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester is its versatility as a building block in medicinal chemistry. The acetic acid methyl ester group can be readily modified through various chemical transformations, such as hydrolysis to yield a free carboxylic acid or esterification to introduce new esters. This flexibility allows chemists to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have demonstrated that benzothiazine derivatives can effectively interact with biological targets by occupying binding pockets similar to those of known pharmacophores. This has spurred interest in developing novel benzothiazine-based drugs that can address unmet medical needs.

The synthesis of 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester typically involves multi-step organic reactions that exploit the reactivity of the benzothiazine core. Key synthetic strategies include cyclization reactions to form the heterocyclic system and functional group transformations to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing complex benzothiazine derivatives with high precision.

In the realm of drug discovery, 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester has shown promise as an intermediate in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have suggested that benzothiazine derivatives can modulate enzymes involved in inflammation and cancer progression. The methyl ester group provides an additional layer of functionality that can be exploited to enhance drug-like properties such as bioavailability and metabolic stability.

The pharmacological profile of this compound is further illuminated by preclinical studies that have explored its interactions with biological targets. These studies have revealed that benzothiazine derivatives can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Additionally, some derivatives have demonstrated antitumor activity by interfering with key signaling pathways involved in cell proliferation and survival.

From a chemical biology perspective, 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester serves as a valuable tool for understanding the structure-activity relationships within the benzothiazine scaffold. By systematically varying substituents on the core structure and assessing changes in biological activity, researchers can gain insights into the molecular determinants of drug efficacy. This information is crucial for designing next-generation drugs with improved therapeutic profiles.

The role of CAS No. 866366-62-3 in academic and industrial research underscores its importance as a reference compound. Its well-characterized properties make it an ideal candidate for use in both teaching and research settings. Furthermore, its availability through specialized chemical suppliers ensures that researchers around the world can access this compound for their studies.

Future directions in the study of 2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester may focus on exploring its potential as a lead compound for drug development or as a component in combinatorial libraries designed for high-throughput screening. Advances in synthetic methodologies will continue to enable the creation of novel derivatives with enhanced pharmacological properties.

In conclusion,2H-1,4-Benzothiazine-2-acetic acid, methyl ester, CAS No. 866366-62-3, represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and versatile reactivity make it a valuable asset for researchers seeking to develop innovative therapeutic agents. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an important role in shaping the future of drug discovery.

866366-62-3 (2H-1,4-Benzothiazine-2-acetic acid, 3,4-dihydro-, methyl ester) Related Products

- 31373-65-6(Hippuryl-L-histidyl-L-leucine)

- 27423-80-9(2-3-(trifluoromethyl)phenyl-1H-imidazole)

- 1806937-76-7(2-(Bromomethyl)-6-chloro-3-(difluoromethyl)-4-iodopyridine)

- 1361860-02-7(3-Chloro-5-(2,4-dichlorophenyl)pyridine-2-methanol)

- 24463-30-7((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

- 2095409-12-2(4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride)

- 38537-24-5(1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole)

- 1115871-66-3(3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide)

- 887246-76-6(1-benzyl 4-ethyl (2S)-2-aminobutanedioate)

- 2731008-33-4(2-1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)